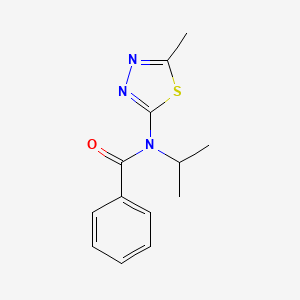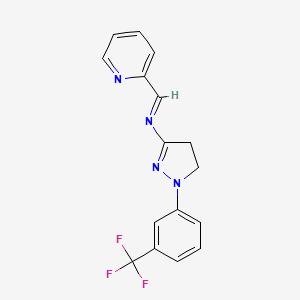
methyl 1-methylidene-2,3-dihydroindene-4-carboxylate
描述
Methyl 1-methylidene-2,3-dihydro-1H-indene-4-carboxylate is an organic compound with a unique structure that combines the indene and ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methylidene-2,3-dihydroindene-4-carboxylate typically involves the reaction of 1-methylidene-2,3-dihydro-1H-indene with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反应分析
Types of Reactions
Methyl 1-methylidene-2,3-dihydro-1H-indene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters, depending on the nucleophile used.
科学研究应用
Methyl 1-methylidene-2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl 1-methylidene-2,3-dihydroindene-4-carboxylate involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of active metabolites. The pathways involved can include enzymatic catalysis and receptor binding, depending on the specific application.
相似化合物的比较
Similar Compounds
1-methylidene-2,3-dihydro-1H-indene: Lacks the ester functional group but shares the indene core structure.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but with a ketone group instead of a methylene group.
Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate: Similar structure but with a ketone group at a different position.
属性
分子式 |
C12H12O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC 名称 |
methyl 1-methylidene-2,3-dihydroindene-4-carboxylate |
InChI |
InChI=1S/C12H12O2/c1-8-6-7-10-9(8)4-3-5-11(10)12(13)14-2/h3-5H,1,6-7H2,2H3 |
InChI 键 |
ANWQEMNSYLIVCY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC2=C1CCC2=C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-1-[(methylsulfanyl)methyl]-2-nitrobenzene](/img/structure/B8643070.png)











![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8643122.png)
